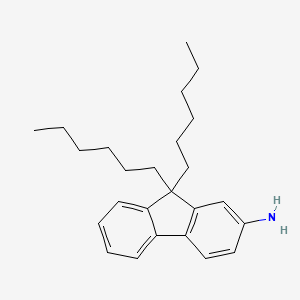

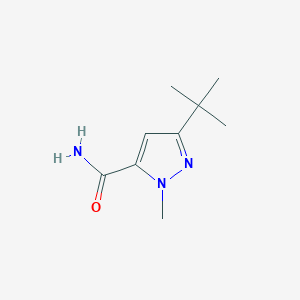

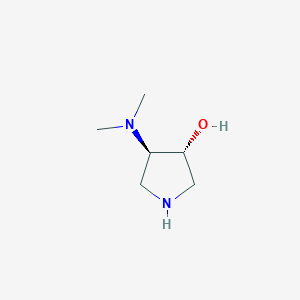

![molecular formula C13H11N3O B1400554 7-(ベンジルオキシ)-[1,2,4]トリアゾロ[1,5-a]ピリジン CAS No. 1033810-72-8](/img/structure/B1400554.png)

7-(ベンジルオキシ)-[1,2,4]トリアゾロ[1,5-a]ピリジン

概要

説明

7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a compound that belongs to the class of triazolopyridines . Triazolopyridines are versatile compounds that have been used in various areas of drug design . They are isoelectronic with purines and have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of triazolopyridine derivatives has been reported in various studies . These compounds are often synthesized by the molecular hybridization strategy . The most active compound in one study was identified as H12, which might be a valuable hit compound for the development of anticancer agents .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions involving triazolopyridines are diverse and depend on the specific compound and its substituents . For example, the metal-chelating properties of the triazolopyridine ring have been exploited to generate candidate treatments for cancer and parasitic diseases .科学的研究の応用

触媒なし合成

この化合物は、マイクロ波条件下で1,2,4-トリアゾロ[1,5-a]ピリジンを合成するための触媒なし、添加剤なし、環境に優しい方法で使用されます . このタンデム反応は、エナミノニトリルとベンゾヒドラジドの使用、ニトリルとの求核付加に続くトランスアミド化機構、およびその後の縮合を伴い、短時間で目的の化合物を生成します .

抗菌活性

トリアゾロ[1,5-a]ピリジン誘導体は、有望な抗菌活性を示しています。 これらの化合物のいくつかは、グラム陽性菌の黄色ブドウ球菌とグラム陰性菌の大腸菌の両方に対して、中等度から良好な抗菌活性を示しています .

オプトエレクトロニクスデバイス

トリアゾロ[1,5-a]ピリジンは、深青色バイポーラ蛍光エミッターを初めて構築するための新規電子アクセプターとして使用されています . この化合物の単結晶は、キャリア輸送チャネルを提供する可能性のある特殊な充填モードを示します .

抗癌剤

トリアゾロ[1,5-a]ピリジンとインドール骨格は、抗癌剤の設計に広く使用されています . 一連のトリアゾロ[1,5-a]ピリミジンインドール誘導体が、分子ハイブリッド化戦略によって設計および合成されました .

センサー

トリアゾロ[1,5-a]ピリジン誘導体は、センサーの開発に使用されてきました . これらの化合物は、材料科学から製薬分野まで、いくつかの研究分野で潜在的な可能性を示しています .

共焦点顕微鏡とイメージング

トリアゾロ[1,5-a]ピリジン誘導体は、共焦点顕微鏡とイメージングのエミッターとして使用されてきました . これらの化合物は、さまざまな技術的応用において有望な革新を示しています .

作用機序

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes such as immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar triazolo[1,5-a]pyridine compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor binding . The interaction with these targets leads to changes in cellular processes and can result in therapeutic effects.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target interaction.

Result of Action

Based on the known targets of similar compounds, it can be inferred that this compound may have potential therapeutic effects in conditions related to immune response, oxygen sensing, and signal transduction .

将来の方向性

The future directions for research on 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine and related compounds could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, further studies could investigate the physical and chemical properties of these compounds, as well as their safety and hazards.

生化学分析

Biochemical Properties

7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit certain enzymes, such as JAK1 and JAK2, which are involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their function and activity. For example, it has been found to interact with RORγt, a nuclear receptor involved in the regulation of immune responses . These interactions highlight the potential of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine as a modulator of biochemical pathways.

Cellular Effects

The effects of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the JAK-STAT signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine can alter the expression of genes involved in immune responses, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound has been shown to inhibit JAK1 and JAK2 by binding to their active sites, preventing their phosphorylation and subsequent activation . Additionally, 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine can modulate gene expression by interacting with nuclear receptors like RORγt, thereby influencing transcriptional activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. In vitro and in vivo studies have demonstrated that 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine can have long-term effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and immunomodulatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit enzymes like JAK1 and JAK2, which are key players in the JAK-STAT signaling pathway . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions underscore the potential of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine as a regulator of metabolic pathways.

Transport and Distribution

The transport and distribution of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are essential for understanding its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it interacts with nuclear receptors like RORγt, influencing transcriptional activity . Additionally, 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine can accumulate in the cytoplasm, where it modulates enzyme activity and cellular metabolism .

特性

IUPAC Name |

7-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-16-13(8-12)14-10-15-16/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJWYCESPCMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=NN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241287 | |

| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033810-72-8 | |

| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033810-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

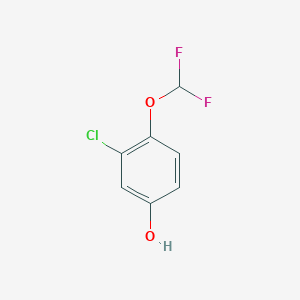

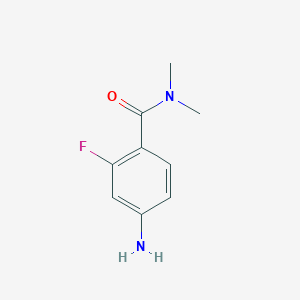

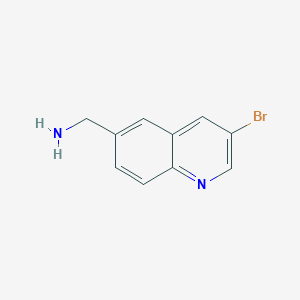

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)